An In-depth Technical Guide to 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid
An In-depth Technical Guide to 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic Acid
CAS Number: 14601-82-2
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. Drawing from established principles of organic synthesis and the known bioactivity of related structural motifs, this document offers researchers, scientists, and drug development professionals a foundational understanding of its synthesis, characterization, and potential utility.
Introduction and Rationale
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid belongs to the class of bis-phenolic compounds, which are characterized by two phenol moieties linked by a carbon bridge. The presence of nitro groups on the aromatic rings and a carboxylic acid functional group imparts a unique combination of chemical reactivity and potential biological activity. The 4-hydroxyphenyl group is a well-known pharmacophore found in numerous bioactive molecules, including anticancer and antimicrobial agents.[1][2] The nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the aromatic ring and is a key feature in several therapeutic agents.[2] This guide will explore the synthesis, properties, and potential applications of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is presented in the table below. These properties are essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 14601-82-2 | [3][4] |
| Molecular Formula | C₁₇H₁₆N₂O₈ | [3] |
| Molecular Weight | 376.3 g/mol | [3] |
| IUPAC Name | 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid | [3] |
| Synonyms | 4,4-Bis-(4-hydroxy-3-nitrophenyl)-valeric acid, gamma,gamma-Bis(4-hydroxy-3-nitrophenyl)valeric acid | [3] |
| Appearance | Inferred to be a solid at room temperature | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF |
Proposed Synthesis Pathway
Step 1: Synthesis of 4,4-Bis(4-hydroxyphenyl)pentanoic Acid (Precursor)
The precursor, 4,4-bis(4-hydroxyphenyl)pentanoic acid, can be synthesized via the condensation of phenol with levulinic acid in the presence of an acid catalyst.
Step 2: Electrophilic Nitration
The key transformation is the regioselective nitration of the two phenol rings. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[5][6] Therefore, the nitration is expected to occur at the positions ortho to the hydroxyl groups.
Caption: Proposed two-step synthesis of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
4,4-bis(4-hydroxyphenyl)pentanoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known amount of 4,4-bis(4-hydroxyphenyl)pentanoic acid in a minimal amount of concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a low temperature.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be kept cold in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the precursor from the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.
-
Isolation and Purification: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[7]
-
Drying: The purified product should be dried under vacuum to remove any residual solvent.
Causality of Experimental Choices:
-
Low Temperature: The nitration of phenolic compounds is a highly exothermic reaction.[5] Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of undesired byproducts, and ensure the regioselectivity of the nitration.
-
Sulfuric Acid as a Catalyst: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5]
-
Recrystallization for Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds by separating impurities based on differences in solubility.[7]
Potential Applications and Biological Relevance
While specific studies on the biological activity of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid are limited, the structural motifs present in the molecule suggest several potential areas of investigation for drug development and other applications.
-
Antimicrobial and Antifungal Activity: The 4-hydroxyphenyl moiety is a common feature in many natural and synthetic antimicrobial agents.[1][2] The introduction of nitro groups can further enhance this activity. Therefore, this compound could be a candidate for screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Properties: Nitroaromatic compounds have been investigated for their potential as anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[2] The bis-phenolic scaffold has also been explored in the design of novel anticancer drugs.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The nitro groups may modulate this activity.
-
Material Science: Bis-phenolic compounds are precursors to various polymers, such as polycarbonates and polyesters. The introduction of nitro groups could be used to synthesize polymers with modified thermal, optical, or electronic properties.
Analytical Characterization
Comprehensive characterization of the synthesized 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and types of protons in the molecule. Expected signals would include those for the aromatic protons (with splitting patterns influenced by the hydroxyl and nitro substituents), the aliphatic protons of the pentanoic acid chain, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Would show the number of distinct carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
Infrared (IR) Spectroscopy: Would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the phenolic and carboxylic acid groups, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro groups, and the aromatic C-H and C=C stretches.
Caption: Standard analytical workflow for the characterization of the synthesized compound.
Safety Information
Based on the GHS classification for related compounds, 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid should be handled with care.[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is a compound with significant potential for further research and development. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established chemical transformations. The presence of multiple functional groups suggests a rich chemical reactivity and a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers and scientists interested in exploring the properties and applications of this and related molecules.
References
-
S. Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]
-
PubChem. (n.d.). 4,4-Bis-(4-hydroxy-3-nitrophenyl)-valeric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-3-(4-hydroxyphenyl)pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Parales, R. E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 681-703. [Link]
- Google Patents. (n.d.). Method for the nitration of phenolic compounds.
-
Chen, Y., et al. (2018). One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone. Organic Letters, 20(15), 4556-4560. [Link]
-
ResearchGate. (n.d.). Enzymatic nitration of phenols. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10474-10481. [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
-
Khan Academy. (2022, November 28). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. [Link]
-
Ji, S. J., et al. (2007). 4-Hydroxy-3-nitrophenyl pentanoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 1), o233. [Link]
-
Pop, R., et al. (2023). Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L. Applied Sciences, 13(15), 8889. [Link]
- Google Patents. (n.d.). Alpha hydroxyacids, alphaketoacids and their use in treating skin conditions.
- Google Patents. (n.d.). Preparation of 4,4'-dihydroxydiphenyl sulfone.
-
DSpace@MIT. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]
-
ACS Publications. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(11), 3331-3337. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Patent Application Publication.
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8614. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aryl-4,5-Bis(Polyfluoroalkyl)imidazoles (IV) from Polyfluoroalkanethiocarboxylic Acid Amides (I). Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,4-Bis-(4-hydroxy-3-nitrophenyl)-valeric acid | C17H16N2O8 | CID 3836240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14601-82-2|4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. ajgreenchem.com [ajgreenchem.com]
